molecular formula C19H16Cl3N3O2 B4278093 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide

2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide

Cat. No.: B4278093
M. Wt: 424.7 g/mol
InChI Key: BDEFZVFPLMPTFP-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3O2/c1-12(27-16-4-2-3-14(20)8-16)19(26)24-15-9-23-25(11-15)10-13-5-6-17(21)18(22)7-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEFZVFPLMPTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CC2=CC(=C(C=C2)Cl)Cl)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorophenol with propionyl chloride to form 3-chlorophenoxypropionyl chloride. This intermediate is then reacted with 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance yield and efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.

    2-(3-chlorophenoxy)propionamide: Shares structural similarities and is used in various chemical applications.

    1-chloro-3-(4-chlorophenoxy)-2-propanol: Utilized in immunosuppressant research.

Uniqueness

2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide

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